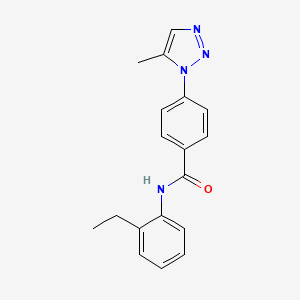![molecular formula C17H17N3OS B2417053 N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380095-85-0](/img/structure/B2417053.png)
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and an indene moiety, which contributes to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Indene Moiety: The indene derivative, 2-methoxy-1,3-dihydroindene, is synthesized separately and then coupled with the thieno[3,2-d]pyrimidine core using a suitable linker, such as a halomethyl group, under nucleophilic substitution conditions.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge connecting the indene and thieno[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted thieno[3,2-d]pyrimidine derivatives.
Applications De Recherche Scientifique
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine: can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.
Indene Derivatives: Compounds with an indene moiety but different functional groups or linkers, influencing their stability and reactivity.
List of Similar Compounds
- Thieno[3,2-d]pyrimidine
- 2-Methoxy-1,3-dihydroindene
- N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-4-amine
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-17(8-12-4-2-3-5-13(12)9-17)10-18-16-15-14(6-7-22-15)19-11-20-16/h2-7,11H,8-10H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPVUTLICJLCIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC3=NC=NC4=C3SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
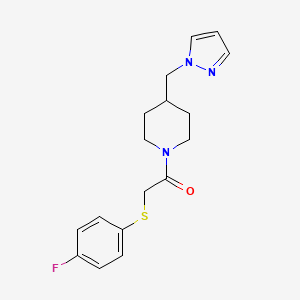
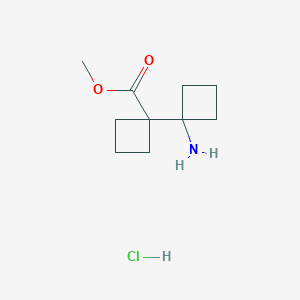
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)
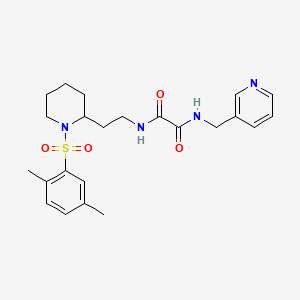
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)
![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)
![3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2416983.png)
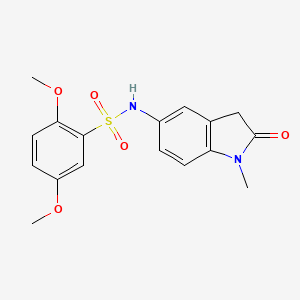
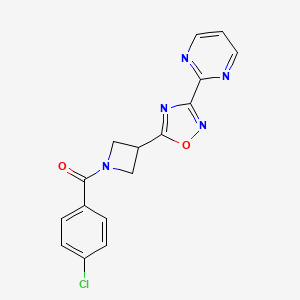
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)
